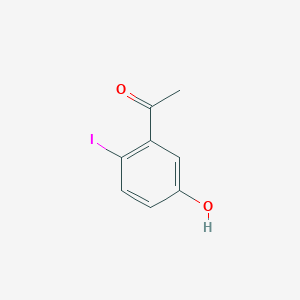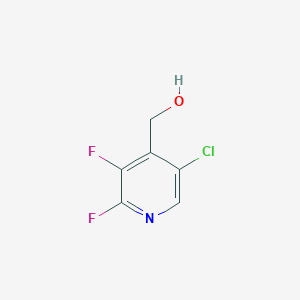
(5-Chloro-2,3-difluoropyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2,3-difluoropyridin-4-yl)methanol: is a fluorinated pyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine ring and a methanol group attached to the pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation and Methanolysis: The compound can be synthesized through halogenation of pyridine derivatives followed by methanolysis
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, can be employed to introduce fluorine and chlorine atoms onto the pyridine ring.
Industrial Production Methods:
Batch Production: Industrial-scale production often involves batch processes where raw materials are reacted in controlled conditions to ensure the desired product quality and yield.
Continuous Flow Processes: Continuous flow chemistry can be used to enhance the efficiency and scalability of the synthesis process, reducing reaction times and improving safety.
Analyse Des Réactions Chimiques
(5-Chloro-2,3-difluoropyridin-4-yl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridine ring, replacing chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridines.
Applications De Recherche Scientifique
(5-Chloro-2,3-difluoropyridin-4-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which (5-Chloro-2,3-difluoropyridin-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It may bind to receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
(5-Chloro-2,3-difluoropyridin-4-yl)methanol: is compared with other similar compounds to highlight its uniqueness:
5-Chloro-2,3,6-trifluoropyridine: Similar in structure but lacks the methanol group.
2,3-Difluoropyridine: Lacks chlorine and methanol groups.
4-Methoxypyridine: Similar methanol group but lacks fluorine and chlorine atoms.
These comparisons emphasize the unique combination of functional groups in This compound
Propriétés
Formule moléculaire |
C6H4ClF2NO |
|---|---|
Poids moléculaire |
179.55 g/mol |
Nom IUPAC |
(5-chloro-2,3-difluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2 |
Clé InChI |
UFLZRKXJSGLLAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)F)F)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
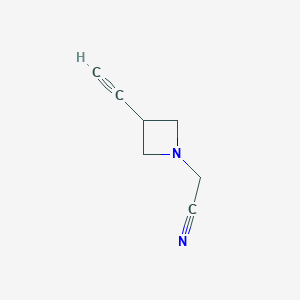
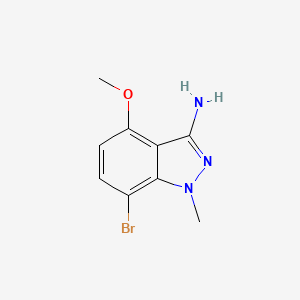
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
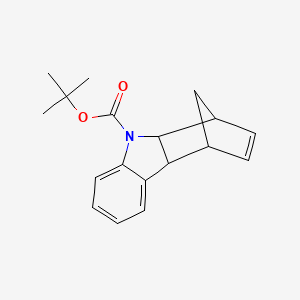
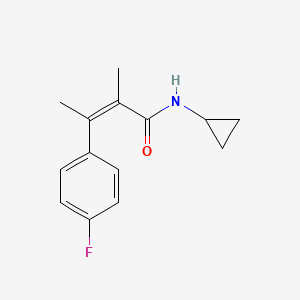
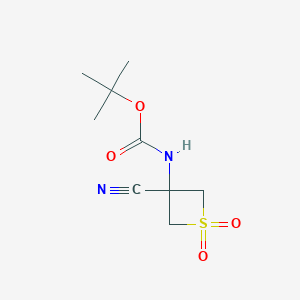
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
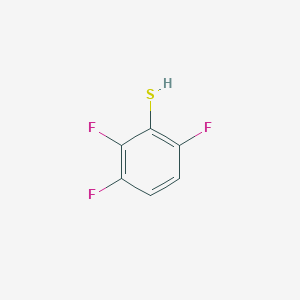
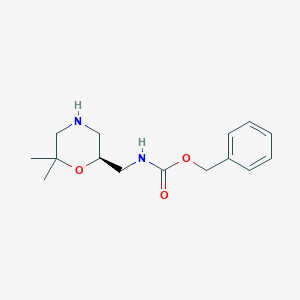
![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
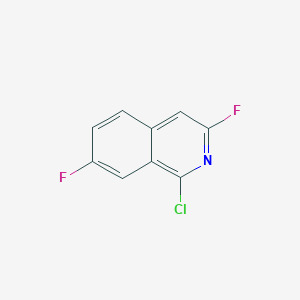
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
